(S)-6-(3-Methylpiperazin-1-yl)nicotinonitrile
Overview
Description
(S)-6-(3-Methylpiperazin-1-yl)nicotinonitrile: is a chemical compound that belongs to the class of nicotinonitriles It features a piperazine ring substituted with a methyl group at the 3-position and a nicotinonitrile moiety at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-6-(3-Methylpiperazin-1-yl)nicotinonitrile typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate starting materials, such as 3-methylpiperazine and nicotinonitrile.
Reaction Conditions: The reaction is usually carried out under controlled conditions, including specific temperatures, pressures, and solvents to ensure the formation of the desired product.
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using reactors and automated systems to ensure consistency and efficiency. The process may also include quality control measures to ensure the purity and potency of the final product.
Chemical Reactions Analysis
(S)-6-(3-Methylpiperazin-1-yl)nicotinonitrile: can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
(S)-6-(3-Methylpiperazin-1-yl)nicotinonitrile: has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a tool in biological studies to understand molecular interactions and pathways.
Medicine: The compound has potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism by which (S)-6-(3-Methylpiperazin-1-yl)nicotinonitrile exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the context in which the compound is used.
Comparison with Similar Compounds
(S)-6-(3-Methylpiperazin-1-yl)nicotinonitrile: can be compared with other similar compounds, such as:
6-(4-Methylpiperazin-1-yl)nicotinonitrile
6-(3-ethylpiperazin-1-yl)nicotinonitrile
6-(3-methylpiperazin-1-yl)pyridine
These compounds share structural similarities but differ in the position or nature of the substituents on the piperazine ring. The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity.
Properties
IUPAC Name |
6-[(3S)-3-methylpiperazin-1-yl]pyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4/c1-9-8-15(5-4-13-9)11-3-2-10(6-12)7-14-11/h2-3,7,9,13H,4-5,8H2,1H3/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USAKGOYBWIQOPV-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C2=NC=C(C=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(CCN1)C2=NC=C(C=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10657807 | |
Record name | 6-[(3S)-3-Methylpiperazin-1-yl]pyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10657807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1057682-03-7 | |
Record name | 6-[(3S)-3-Methylpiperazin-1-yl]pyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10657807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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